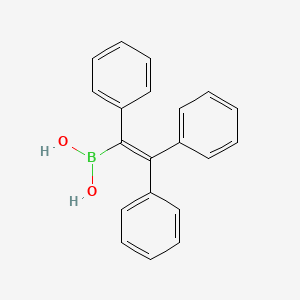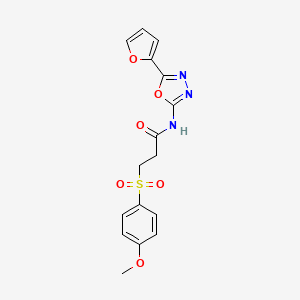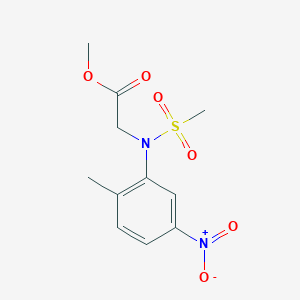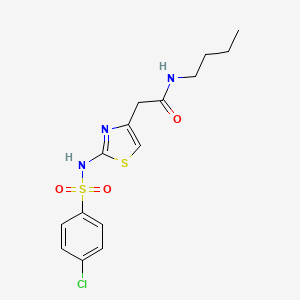
N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in the 1970s, and its anticancer properties were discovered in the 1990s. Since then, numerous studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMXAA.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response to cancer.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the activation of the immune system. N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide for lab experiments is its potent antitumor activity, which makes it a useful tool for studying cancer biology. Another advantage is its ability to induce tumor necrosis, which can be used to study the immune response to cancer. However, one limitation of N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is its toxicity, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for research on N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential as a therapeutic agent for cancer. One area of particular interest is the use of N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in combination with other anticancer agents, as this has been shown to have synergistic effects in preclinical studies. Another area of interest is the development of new formulations of N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide that can be administered more effectively and with fewer side effects.
Synthesis Methods
N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2-amino-4-phenylquinazoline with acetyl chloride, followed by the reaction of the resulting product with 2,4-dimethylphenyl magnesium bromide. The final step involves the reaction of the resulting product with oxalyl chloride to yield N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including melanoma, lung cancer, breast cancer, and colon cancer. N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and paclitaxel.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-12-13-20(17(2)14-16)25-22(28)15-27-21-11-7-6-10-19(21)23(26-24(27)29)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAKYFQORUXRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2905459.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2905461.png)

![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2905468.png)
![7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2905469.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2905471.png)
![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2905474.png)

![3-oxo-2-phenyl-N,5-bis((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905478.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2905481.png)